An In-Depth Technical Guide to the Molecular Structure of Eslicarbazepine Acetate-D3
An In-Depth Technical Guide to the Molecular Structure of Eslicarbazepine Acetate-D3
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Metabolic Fortitude
In the landscape of pharmaceutical development, the quest for molecules with optimized pharmacokinetic profiles is paramount. The strategic modification of established therapeutic agents offers a pathway to enhanced efficacy and safety. This guide delves into the molecular architecture of a stable isotope-labeled derivative of Eslicarbazepine Acetate, specifically Eslicarbazepine Acetate-D3. Herein, we will not merely present data; we will dissect the rationale behind its design, the methodologies for its structural verification, and the profound implications of isotopic labeling in modern drug discovery. This document is crafted for the discerning scientific mind, offering a blend of established analytical principles and field-proven insights into the characterization of deuterated pharmaceutical compounds.
Eslicarbazepine Acetate: A Third-Generation Anticonvulsant
Eslicarbazepine Acetate, chemically known as (S)-10-Acetoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine (S-licarbazepine)[1]. It belongs to the dibenzazepine family of anticonvulsant drugs, which also includes carbamazepine and oxcarbazepine[2]. Its primary mechanism of action involves the stabilization of the inactive state of voltage-gated sodium channels, thereby reducing the repetitive firing of neurons characteristic of epileptic seizures[2].
A crucial aspect of Eslicarbazepine Acetate's metabolism is the stereoselective conversion to the more active (S)-enantiomer, eslicarbazepine. This metabolic pathway avoids the formation of the carbamazepine-10,11-epoxide, a metabolite associated with adverse effects[2][3]. Understanding the metabolic fate of eslicarbazepine is critical for optimizing its therapeutic window and minimizing off-target effects.
The Rationale for Deuteration: Introducing Eslicarbazepine Acetate-D3
The introduction of stable isotopes, particularly deuterium (²H or D), into a drug molecule is a sophisticated strategy to modulate its metabolic properties. This approach, often termed "metabolic switching" or "deuterium-enabled pharmacology," leverages the kinetic isotope effect (KIE)[4][5]. The C-D bond is stronger than the C-H bond, and thus, its enzymatic cleavage, a common step in drug metabolism, occurs at a slower rate[4].
The subject of this guide, Eslicarbazepine Acetate-D3, is chemically designated as (S)-5-Carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl-10,11,11-d3 Acetate[6]. The strategic placement of three deuterium atoms at the C10 and C11 positions of the dibenzazepine ring is a deliberate choice aimed at influencing its metabolic pathway.
The primary metabolic transformations of eslicarbazepine occur at these positions[7][8]. By fortifying these metabolic "hotspots" with deuterium, the rate of metabolic degradation can be attenuated. This can potentially lead to:
-
Increased half-life and exposure of the active metabolite, eslicarbazepine.
-
Reduced formation of downstream metabolites , which may have different pharmacological or toxicological profiles.
-
A more consistent pharmacokinetic profile among patients.
The selection of a D3 analog, as opposed to other deuteration patterns, is a result of a careful balance between achieving a significant kinetic isotope effect and maintaining the overall physicochemical properties of the molecule to ensure its biological activity is not compromised.
Elucidation of the Molecular Structure: A Multi-technique Approach
Confirming the precise molecular structure of Eslicarbazepine Acetate-D3, including the exact location of the deuterium atoms, requires a synergistic application of advanced analytical techniques. The following sections detail the expected outcomes from these analyses, drawing parallels with the well-characterized non-deuterated parent compound.
Mass Spectrometry: Unveiling the Isotopic Signature
Mass spectrometry (MS) is a cornerstone technique for the characterization of isotopically labeled compounds. The introduction of three deuterium atoms results in a predictable mass shift.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Eslicarbazepine Acetate | C₁₇H₁₆N₂O₃ | 296.32 | 297.33 |
| Eslicarbazepine Acetate-D3 | C₁₇H₁₃D₃N₂O₃ | 299.34 | 300.35 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A robust protocol for the analysis of Eslicarbazepine Acetate-D3 would involve Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using a high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Analysis: Scan for the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Isolate the precursor ion (m/z 300.35) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Interpreting the Fragmentation Pattern: The fragmentation of Eslicarbazepine Acetate typically involves the loss of the acetoxy group and cleavage of the dibenzazepine ring[1][9]. In the D3 analog, the fragments containing the C10 and C11 positions will exhibit a mass shift corresponding to the number of deuterium atoms retained. This provides definitive evidence for the location of the isotopic labels.
Diagram: Mass Spectrometry Fragmentation Workflow
Caption: Workflow for the structural confirmation of Eslicarbazepine Acetate-D3 by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Pinpointing the Deuterium Atoms
NMR spectroscopy provides unparalleled detail about the chemical environment of each atom in a molecule. The substitution of protons with deuterium atoms leads to distinct and predictable changes in both ¹H and ¹³C NMR spectra.
Expected Spectral Changes in Eslicarbazepine Acetate-D3:
-
¹H NMR: The most direct evidence of deuteration will be the disappearance or significant reduction in the intensity of the signals corresponding to the protons at the C10 and C11 positions. Based on published data for the non-deuterated compound, these signals appear in the aliphatic region of the spectrum[1]. The remaining signals, such as those for the aromatic protons and the acetyl methyl group, will remain, allowing for a direct comparison.
-
¹³C NMR: The carbon atoms directly bonded to deuterium (C10 and C11) will exhibit a characteristic multiplet splitting pattern due to C-D coupling and a decrease in signal intensity. The chemical shifts of these carbons may also be slightly altered (an isotopic shift).
-
²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing unambiguous confirmation of their location.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity of the remaining protons and carbons, further solidifying the structural assignment.
Diagram: NMR Structural Elucidation Logic
Caption: Decision-making workflow for NMR-based structural confirmation.
Synthesis of Eslicarbazepine Acetate-D3: A Strategic Approach
The synthesis of Eslicarbazepine Acetate-D3 requires the introduction of the deuterium atoms at a suitable stage. A plausible synthetic route would involve the use of a deuterated precursor for the construction of the dibenzazepine core or the selective deuteration of an intermediate.
A common strategy involves the asymmetric reduction of a deuterated oxcarbazepine analog. This ensures the correct stereochemistry at the C10 position while incorporating the deuterium labels. The final step is the acetylation of the hydroxyl group to yield the target compound.
The purification of the final product is critical to ensure its suitability for use as an analytical standard or in further studies. This is typically achieved through crystallization or preparative chromatography. The purity is then confirmed by HPLC and the analytical techniques described above.
Conclusion: A Tool for Advancing Pharmaceutical Science
Eslicarbazepine Acetate-D3 is more than just a labeled version of an existing drug; it is a precision tool for pharmaceutical research. Its well-defined molecular structure, confirmed by a combination of mass spectrometry and NMR spectroscopy, allows for its use as an internal standard in bioanalytical methods for quantitative studies of the parent drug. Furthermore, its altered metabolic profile provides a valuable probe for understanding the intricacies of drug metabolism and the potential for developing next-generation therapeutics with enhanced properties. This guide provides the foundational knowledge for researchers to confidently work with and understand the molecular intricacies of this important stable isotope-labeled compound.
References
-
Iram, F., et al. (2021). Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies. Journal of King Saud University - Science, 33(2), 101281. [Link]
- BenchChem. (2025).
-
Cawello, W. (2017). Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. Drugs in R&D, 17(3), 395-409. [Link]
-
Thomas, S., et al. (2014). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR. Journal of Pharmaceutical Analysis, 4(5), 339-344. [Link]
-
ResearchGate. (2021). (PDF) Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies. [Link]
-
Galia, E., et al. (2012). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-16. [Link]
-
ResearchGate. (n.d.). Clinical structures and the metabolic pathways of eslicarbazepine acetate and its metabolites (eslicarbazepine, (R)‐licarbazepine, oxcarbazepine). [Link]
-
Soares-da-Silva, P., et al. (2015). Pharmacokinetics and drug interactions of eslicarbazepine acetate. Epilepsia, 56(8), 1177-1187. [Link]
-
Dove Medical Press. (2022). Effect of eslicarbazepine acetate on pharmacokinetics of perampanel in rats by isotope-dilution-UHPLC-MS/MS. Drug Design, Development and Therapy, 16, 3965-3975. [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. [Link]
-
Scholars Research Library. (2016). Stability indicating thin-layer chromatographic determination of eslicarbazepine acetate as bulk drug. Der Pharma Chemica, 8(5), 239-247. [Link]
-
ResearchGate. (n.d.). (A) Structure of eslicarbazepine acetate and Imp-A (numbering is only for NMR characterization) and (B) 1H–1H COSY spectrum of Imp-A. [Link]
-
Ingenza. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. [Link]
-
Harbeson, S. L., & Tung, R. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(11), 1125-1134. [Link]
-
Axios Research. (n.d.). 5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate. [Link]
-
Fortuna, A., et al. (2010). Enantioselective HPLC-UV method for determination of eslicarbazepine acetate (BIA 2-093) and its metabolites in human plasma. Analytical and Bioanalytical Chemistry, 397(4), 1605-1613. [Link]
-
NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. [Link]
-
Pharmaffiliates. (n.d.). Eslicarbazepine-impurities. [Link]
-
Knesl, P. (2006). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. [Link]
-
IJPPR. (2025). Review Article of Eslicarbazepine Acetate by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Research, 31(6). [Link]
- Google Patents. (2015). US20150329835A1 - Biocatalytic process for preparing eslicarbazepine and analogs thereof.
-
PLOS One. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One, 13(11), e0205938. [Link]
-
ScienceOpen. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Cancer Management and Research, 14, 2901-2911. [Link]
-
Axios Research. (n.d.). 5-carbamoyl-5H-dibenzo[b,f]azepin-10-yl acetate. [Link]
-
ResearchGate. (n.d.). Fragmentation pathway showing the formation of product ions of (A) eslicarbazepine acetate, (B) Imp-A and (C) synthetic scheme of eslicarbazepine acetate and pathway for the formation of Imp-A. [Link]
-
ResearchGate. (2014). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI-IT/MS, 1H, 13C and 1H-1H COSY NMR. [Link]
Sources
- 1. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and drug interactions of eslicarbazepine acetate. | HUJI OpenScholar [openscholar.huji.ac.il]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and <i>in silico</i> studies - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
